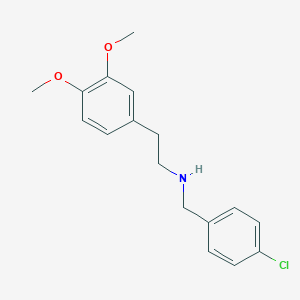![molecular formula C22H28ClN3 B249038 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249038.png)
1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine, also known as CPP, is a chemical compound used in scientific research. It is a selective dopamine receptor D3 agonist and has been studied for its potential therapeutic effects in various neurological and psychiatric disorders.
Wirkmechanismus
1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine acts as a selective dopamine receptor D3 agonist, which means it binds to and activates dopamine receptors in the brain. This results in an increase in dopamine release, which is associated with improved motor function, reduced drug-seeking behavior, and potential anti-psychotic effects.
Biochemical and Physiological Effects:
1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine has been shown to increase dopamine release in the brain, which is associated with improved motor function in animal models of Parkinson's disease. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. In addition, 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine has potential anti-psychotic effects in animal models of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine in lab experiments is its selective dopamine receptor D3 agonist activity, which allows for specific targeting of dopamine receptors in the brain. However, one limitation is that 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine has a relatively short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine. One area of interest is its potential therapeutic effects in neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and drug addiction. Another area of interest is the development of new and more effective dopamine receptor D3 agonists based on the structure of 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine. Finally, further research is needed to better understand the biochemical and physiological effects of 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine and its potential limitations in lab experiments.
Synthesemethoden
1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine can be synthesized by reacting 4-benzylpiperidine with 4-chlorobenzyl chloride followed by reaction with phenylpiperazine. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and drug addiction. It has been shown to increase dopamine release in the brain and improve motor function in animal models of Parkinson's disease. 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine has also been studied for its potential anti-psychotic effects in animal models of schizophrenia. In addition, 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Eigenschaften
Produktname |
1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine |
|---|---|
Molekularformel |
C22H28ClN3 |
Molekulargewicht |
369.9 g/mol |
IUPAC-Name |
1-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C22H28ClN3/c23-20-8-6-19(7-9-20)18-24-12-10-22(11-13-24)26-16-14-25(15-17-26)21-4-2-1-3-5-21/h1-9,22H,10-18H2 |
InChI-Schlüssel |
JXIAHRIVPHUJDB-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248979.png)
![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)
